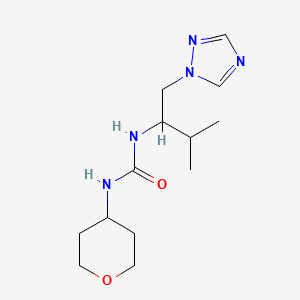
1-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C13H23N5O2 and its molecular weight is 281.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of action
These targets can include enzymes, receptors, and other proteins that play a role in cell growth and proliferation .
Mode of action
The mode of action of 1,2,4-triazole derivatives can vary depending on the specific derivative and its targets. Some derivatives may inhibit the activity of their targets, while others may activate them . This can result in changes to cell growth, proliferation, and survival .
Biochemical pathways
1,2,4-triazole derivatives can affect various biochemical pathways in cancer cells. These pathways can include those involved in cell growth, proliferation, apoptosis, and other cellular processes .
Pharmacokinetics
The ADME properties of 1,2,4-triazole derivatives can vary depending on the specific derivative. Some derivatives may be well absorbed and distributed in the body, while others may be metabolized and excreted quickly . These properties can impact the bioavailability of the compound and its ability to reach its targets .
Result of action
The result of the action of 1,2,4-triazole derivatives can include inhibition of cancer cell growth, induction of apoptosis, and other effects on cancer cells .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 1,2,4-triazole derivatives .
Eigenschaften
IUPAC Name |
1-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-10(2)12(7-18-9-14-8-15-18)17-13(19)16-11-3-5-20-6-4-11/h8-12H,3-7H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNRQRYRLUPSBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2980025.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2980026.png)
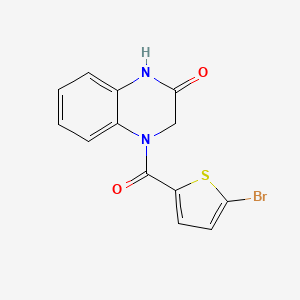
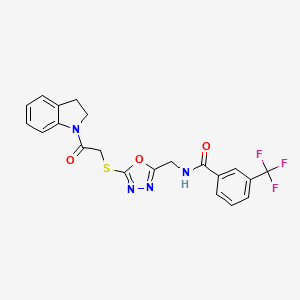
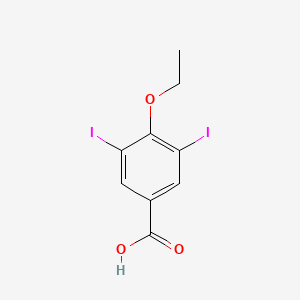
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2980031.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide](/img/structure/B2980032.png)
![8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2980036.png)
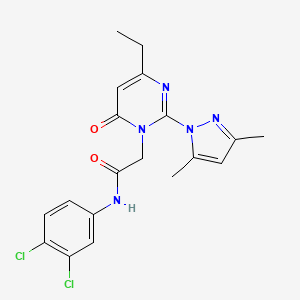
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2980039.png)

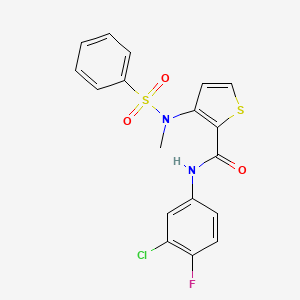

![2-(2-Tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2980048.png)
